molecular formula C14H15N3O3 B11202814 2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide

2-methoxy-N-(4-methoxybenzyl)pyrimidine-5-carboxamide

Cat. No.: B11202814
M. Wt: 273.29 g/mol
InChI Key: VRFMSVMERBYKBT-UHFFFAOYSA-N
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Description

2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide is a chemical compound that belongs to the class of pyrimidine derivatives Pyrimidine is a heterocyclic aromatic organic compound similar to benzene and pyridine, containing two nitrogen atoms at positions 1 and 3 of the six-member ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide typically involves the reaction of 2-methoxypyrimidine-5-carboxylic acid with 4-methoxybenzylamine. The reaction is carried out in the presence of coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond. The reaction is usually conducted in an organic solvent like dichloromethane or tetrahydrofuran under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and solvent choice, can further improve the scalability of the synthesis .

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects .

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-5-[(phenylamino)methyl]phenol
  • 4-[(1,2-dihydro-2-oxo-3H-indol-3-ylidene)amino]N(4,6-dimethyl-2-pyrimidinyl)-benzene derivatives
  • 2-methoxyphenyl isocyanate

Uniqueness

2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide is unique due to its specific structural features, such as the presence of both methoxy and pyrimidine groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C14H15N3O3

Molecular Weight

273.29 g/mol

IUPAC Name

2-methoxy-N-[(4-methoxyphenyl)methyl]pyrimidine-5-carboxamide

InChI

InChI=1S/C14H15N3O3/c1-19-12-5-3-10(4-6-12)7-15-13(18)11-8-16-14(20-2)17-9-11/h3-6,8-9H,7H2,1-2H3,(H,15,18)

InChI Key

VRFMSVMERBYKBT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)C2=CN=C(N=C2)OC

Origin of Product

United States

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